AG14361

Beschreibung

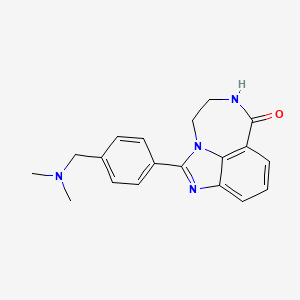

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[(dimethylamino)methyl]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-22(2)12-13-6-8-14(9-7-13)18-21-16-5-3-4-15-17(16)23(18)11-10-20-19(15)24/h3-9H,10-12H2,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKJSSBJKFLZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186513 | |

| Record name | AG-14361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328543-09-5 | |

| Record name | AG-14361 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328543095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG-14361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AG-14361 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48N0U0K50I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AG14361: A Potent Poly(ADP-ribose) Polymerase-1 Inhibitor for Advancing Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AG14361 is a highly potent, tricyclic benzimidazole (B57391) derivative that acts as a selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. By impeding the repair of DNA single-strand breaks, this compound enhances the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation, making it a promising candidate for combination cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental assays are presented, along with a summary of its in vitro and in vivo efficacy. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of PARP inhibitors.

Chemical Structure and Properties

This compound, with the formal name 2-[4-[(dimethylamino)methyl]phenyl]-5,6-dihydro-imidazo[4,5,1-jk][1][2]benzodiazepin-7(4H)-one, is a synthetic organic compound belonging to the class of tricyclic benzimidazoles. Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Formal Name | 2-[4-[(dimethylamino)methyl]phenyl]-5,6-dihydro-imidazo[4,5,1-jk][1][2]benzodiazepin-7(4H)-one |

| CAS Number | 328543-09-5 |

| Molecular Formula | C₁₉H₂₀N₄O |

| SMILES | CN(C)Cc1ccc(cc1)c2nc3cccc4c3n2CCNC4=O |

| InChI Key | SEKJSSBJKFLZIT-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 320.39 g/mol |

| Appearance | Crystalline solid |

| Solubility | DMSO: ≥ 12 mg/mL (≥ 37.45 mM) Ethanol: Insoluble Water: Insoluble |

| Storage | 3 years at -20°C (powder) 1 year at -80°C (in solvent) 1 month at -20°C (in solvent) |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by potently inhibiting the enzymatic activity of PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly the BER pathway. Upon detection of a DNA single-strand break (SSB), PARP-1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair of the SSB.

This compound acts as a competitive inhibitor of NAD+, the substrate for PARP-1, thereby preventing the synthesis of PAR and stalling the repair process. The unrepaired SSBs can then be converted into more lethal double-strand breaks (DSBs) during DNA replication, leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination.

Pharmacological Properties

This compound is a highly potent inhibitor of PARP-1, demonstrating significant activity in both cell-free and cell-based assays. Its pharmacological properties are detailed in the tables below.

Table 3: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line | IC₅₀ / Kᵢ | Reference |

| Cell-free assay | PARP-1 | - | Kᵢ < 5 nM | [3] |

| Permeabilized cells | PARP-1 | SW620 | IC₅₀ = 29 nM | [3] |

| Intact cells | PARP-1 | SW620 | IC₅₀ = 14 nM | [3] |

Table 4: In Vitro Cytotoxicity of this compound as a Single Agent

| Cell Line | Cancer Type | GI₅₀ | Reference |

| LoVo | Colon Carcinoma | 11.2 μM | [3] |

| CFPAC-1 | Pancreatic Cancer | 14.3 µM | [4] |

| BxPC-3 | Pancreatic Cancer | 12.7 µM | [4] |

| HPAC | Pancreatic Cancer | 38.3 µM | [4] |

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in vivo using xenograft mouse models. In these studies, this compound has demonstrated the ability to potentiate the effects of chemotherapeutic agents, leading to tumor growth delay and regression.

In a study using SW620 (colon carcinoma) xenografts in CD-1 nude mice, co-administration of this compound (5 or 15 mg/kg, i.p., once daily for 5 days) with temozolomide (B1682018) significantly increased the tumor growth delay from 3 days (temozolomide alone) to 9 and 10 days, respectively. Furthermore, the combination of this compound with temozolomide resulted in the complete regression of SW620 xenograft tumors.[3] Pharmacodynamic assays revealed that PARP-1 activity in the SW620 xenografts was inhibited by more than 75% for at least 4 hours after intraperitoneal administration of this compound (10 mg/kg).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

PARP-1 Inhibition Assay (Cell-free)

This protocol describes a method to determine the inhibitory activity of this compound against recombinant human PARP-1.

Methodology:

-

The activity of full-length recombinant human PARP-1 is measured in a reaction mixture containing 20 nM PARP-1, 500 μM NAD⁺ plus [³²P]NAD⁺ (0.1–0.3 μCi per reaction), and activated calf thymus DNA (10 μg/mL) at 25°C.[3]

-

The reaction is initiated by the addition of the enzyme.

-

The reaction is terminated after 4 minutes by adding ice-cold 10% (w/v) trichloroacetic acid.[3]

-

The reaction product, [³²P]ADP-ribose incorporated into acid-insoluble material, is deposited onto Whatman GF/C glass fiber filters using a microfiltration apparatus.[2]

-

The amount of incorporated radioactivity is quantified using a PhosphorImager.[2]

-

To determine the Kᵢ for this compound, the assay is performed in the presence of varying concentrations of the inhibitor (0-600 nM), and the data is analyzed by nonlinear regression.[2]

Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol outlines the Sulforhodamine B (SRB) assay, a colorimetric method used to determine cell viability and cytotoxicity.[1]

Methodology:

-

Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound for the desired exposure time (e.g., 72 hours).

-

Cell Fixation: After treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 515 nm using a microplate reader. The OD is directly proportional to the cell number.

In Vivo Xenograft Study

This protocol provides a general framework for conducting in vivo efficacy studies of this compound in a mouse xenograft model.[5]

Methodology:

-

Cell Preparation: Culture the desired cancer cell line (e.g., SW620) and harvest cells during the exponential growth phase. Prepare a single-cell suspension in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.[5]

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., CD-1 nude mice).[5]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into different treatment groups.[5]

-

Drug Administration: Administer this compound (e.g., 5 or 15 mg/kg) via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., once daily for 5 days).[3] Administer the combination agent (e.g., temozolomide) as per its established protocol.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (length × width²) / 2.

-

Endpoint and Analysis: Continue the treatment and monitoring until the tumors in the control group reach a specific size or for a predetermined duration. Analyze the data for tumor growth inhibition, delay, or regression.

Conclusion

This compound is a potent and selective PARP-1 inhibitor with demonstrated in vitro and in vivo efficacy. Its ability to sensitize cancer cells to DNA-damaging agents highlights its potential as a valuable component of combination cancer therapies. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other PARP inhibitors. Continued investigation into its mechanism of action, biomarker strategies for patient selection, and clinical evaluation is warranted to fully realize its therapeutic potential in the fight against cancer.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of AG14361 in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of AG14361, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in the context of DNA repair. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes complex biological pathways and workflows.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound is a potent, third-generation inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway.[1][2][3] PARP-1 is crucial for detecting and signaling single-strand DNA breaks (SSBs), recruiting other DNA repair proteins to the site of damage.[4][5][6] By inhibiting PARP-1, this compound prevents the repair of these SSBs.[1][7]

The primary mechanism through which this compound exerts its anti-cancer effects is by inducing "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways, particularly homologous recombination (HR), the inhibition of BER by this compound is catastrophic.[4][8][9] Unrepaired SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[5][10] In HR-deficient cells, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[8][11][12]

The most likely mechanism for the potentiation of topoisomerase I poison-mediated cytotoxicity by this compound is via PARP-1-dependent base excision repair.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro studies.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki (PARP-1) | < 5 nM | Cell-free assay | [1][2][7][13] |

| Ki (human PARP1) | 6.3 nM | Recombinant human enzyme | [3] |

| IC50 (PARP-1 activity) | 29 nM | Permeabilized SW620 cells | [3][13] |

| IC50 (PARP-1 activity) | 14 nM | Intact SW620 cells | [3][13] |

Table 2: In Vitro Growth Inhibition (GI50) of this compound as a Single Agent

| Cell Line | GI50 (µM) | Cancer Type | Reference |

| LoVo | 11.2 | Colorectal | [13] |

| SW620 | 20 | Colorectal | [13] |

| A549 | 14 | Non-small-cell lung | [13] |

| 92 J-wt-BRCA1 | 17 | Breast | [13] |

| 92 J-sh-BRCA1 | 25 | Breast | [13] |

| PARP1+/+ MEFs | 66 | Mouse Embryonic Fibroblasts | [3] |

| PARP1-/- MEFs | 65 | Mouse Embryonic Fibroblasts | [3] |

| SKOV-3 | 15.2 | Ovarian (serous) | [14] |

| Ov-90 | 5.2 | Ovarian (serous) | [14] |

| Pancreatic Cancer Cell Lines | 38.3 | Pancreatic | [15] |

Table 3: Sensitization of Cancer Cells to Chemotherapeutic Agents by this compound

| Cell Line | Chemotherapeutic Agent | Sensitization Factor | Reference |

| PARP-1+/+ MEFs | Topotecan | > 3-fold | [1][7] |

| PARP-1-/- MEFs | Topotecan | < 1.4-fold | [1][7] |

| K562 | Camptothecin (B557342) | 2-fold | [1][7] |

| HCT116 (MMR-deficient) | Temozolomide (B1682018) | 3.7 - 5.2-fold | [2][16] |

| MMR-proficient cells | Temozolomide | 1.5 - 3.3-fold | [2][16] |

| LoVo | Temozolomide | Potentiated | [11] |

| A549 | Temozolomide | Potentiated | [11] |

Table 4: Effect of this compound on DNA Damage and Repair

| Parameter | Condition | Effect | Reference |

| DNA Repair Inhibition | 10 minutes after camptothecin removal | 62% inhibition | [1][7] |

| DNA Strand Break Accumulation | Co-exposure with camptothecin for 16 hours | 20% increase | [1][7] |

| DNA Break Rejoining | 60 minutes after camptothecin withdrawal in PARP-1+/+ cells | 57.3% breaks remained (vs. 48.2% without this compound) | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Mechanism of action of this compound leading to synthetic lethality.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Targeting DNA repair: poly (ADP-ribose) polymerase inhibitors - Frey - Translational Cancer Research [tcr.amegroups.org]

- 5. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel poly(ADP-Ribose) polymerase inhibitor, this compound, sensitizes cells to topoisomerase I poisons by increasing the persistence of DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 9. Nonhomologous end joining drives poly(ADP-ribose) polymerase (PARP) inhibitor lethality in homologous recombination-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Small-molecule inhibitors of proteins involved in base excision repair potentiate the anti-tumorigenic effect of existing chemotherapeutics and irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. letswinpc.org [letswinpc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Novel poly(ADP-ribose) polymerase-1 inhibitor, this compound, restores sensitivity to temozolomide in mismatch repair-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Function of AG14361: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG14361 is a potent, small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the cellular response to DNA damage. This document provides a comprehensive technical overview of the function of this compound in cells, its mechanism of action, and its effects on critical signaling pathways. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's cellular activities.

Introduction

This compound has emerged as a significant tool in cancer research due to its high affinity and specificity for PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). By inhibiting PARP-1, this compound disrupts the normal DNA damage response, leading to the accumulation of SSBs. In the context of cancer therapy, this disruption can be exploited to selectively kill cancer cells, particularly those with deficiencies in other DNA repair pathways, such as homologous recombination (HR). This technical guide will delve into the molecular mechanisms underpinning the cellular function of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of PARP-1. It binds to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition has two major downstream consequences:

-

Inhibition of Base Excision Repair: PARP-1's catalytic activity is essential for the recruitment of DNA repair proteins to the sites of SSBs. By preventing PARylation, this compound stalls the BER pathway, leading to an accumulation of unrepaired SSBs.

-

Synthetic Lethality: In cells with deficient HR, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of SSBs is particularly cytotoxic. During DNA replication, these unresolved SSBs are converted into highly toxic double-strand breaks (DSBs). Since the HR pathway is compromised, these cells are unable to efficiently repair the DSBs, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

-

Inhibition of NF-κB Signaling: Emerging evidence suggests that PARP-1 also functions as a transcriptional co-activator for the nuclear factor-kappa B (NF-κB) signaling pathway. This compound can inhibit NF-κB-dependent gene expression, which is implicated in inflammation and cell survival.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and cellular effects of this compound from various studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki (PARP-1) | < 5 nM | Recombinant Human PARP-1 | [1] |

| IC50 (Permeabilized Cells) | 29 nM | SW620 | [2] |

| IC50 (Intact Cells) | 14 nM | SW620 | [2] |

Table 2: Growth Inhibition (GI50) of this compound as a Single Agent

| Cell Line | GI50 (µM) | Cancer Type | Reference |

| A549 | 14 | Lung Carcinoma | [2] |

| LoVo | 11.2 | Colon Adenocarcinoma | [2] |

| SW620 | 20 | Colon Adenocarcinoma | [2] |

| BT474 | 14.4 | Breast Cancer |

Table 3: Chemosensitization Effect of this compound

| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Potentiation Factor | Reference |

| PARP-1+/+ MEFs | Topotecan | 0.4 | >3-fold | [1] |

| K562 | Camptothecin | Not Specified | 2-fold | [1] |

| MMR-proficient cells | Temozolomide | Not Specified | 1.5-3.3-fold | [3] |

| MMR-deficient cells | Temozolomide | Not Specified | 3.7-5.2-fold | [3] |

Signaling Pathways

DNA Damage Repair Pathway

The following diagram illustrates the role of PARP-1 in DNA repair and the mechanism of action of this compound.

Caption: this compound inhibits PARP-1, leading to stalled BER and SSB accumulation.

NF-κB Signaling Pathway

This diagram shows the proposed mechanism by which PARP-1 inhibition by this compound affects the NF-κB signaling pathway.

Caption: this compound inhibits PARP-1, a co-activator of NF-κB, suppressing gene transcription.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Viability

This assay is used to determine the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Add 100 µL of medium containing various concentrations of this compound (and/or a chemotherapeutic agent) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 72-120 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. The GI50 value is the concentration of the drug that causes 50% inhibition of cell growth.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound.

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in a 6-well plate. The number of cells seeded should be optimized for each cell line to yield approximately 50-150 colonies in the control wells.

-

Drug Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of this compound (and/or a chemotherapeutic agent) for a defined period (e.g., 24 hours).

-

Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Gently wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 15-30 minutes.

-

Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment. The PE is the ratio of the number of colonies formed to the number of cells seeded in the control group. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE.

PARP Activity Assay

This assay measures the enzymatic activity of PARP-1 in the presence of this compound.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing PARP-1 buffer, activated DNA, histones (as a substrate for PARylation), and [32P]-NAD+.

-

Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding recombinant PARP-1 enzyme. Incubate at room temperature for a defined period (e.g., 10-30 minutes).

-

Precipitation: Stop the reaction by adding ice-cold 20% TCA.

-

Filtration: Collect the precipitated, radiolabeled histones on glass fiber filters.

-

Washing: Wash the filters with 10% TCA to remove unincorporated [32P]-NAD+.

-

Measurement: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the percentage of PARP-1 inhibition at each concentration of this compound and calculate the IC50 value.

NF-κB Reporter Assay

This assay quantifies the effect of this compound on NF-κB transcriptional activity.

-

Cell Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Drug Treatment: After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.

-

Cell Lysis: After the desired incubation period (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in NF-κB activity in the presence of this compound relative to the activator-only control.

Conclusion

This compound is a potent and specific inhibitor of PARP-1 that has significant implications for cancer therapy. Its ability to induce synthetic lethality in HR-deficient cancer cells and to potentiate the effects of conventional chemotherapies and radiation makes it a valuable research tool and a promising therapeutic agent. The detailed information and protocols provided in this guide are intended to support researchers and drug development professionals in further exploring the cellular functions and therapeutic potential of this compound.

References

The Role of AG14361 in the Base Excision Repair Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG14361 is a potent, small-molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the cellular response to DNA damage. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its critical role in the Base Excision Repair (BER) pathway. By inhibiting PARP-1, this compound disrupts the efficient repair of DNA single-strand breaks (SSBs), a function that has significant implications for cancer therapy, particularly in combination with DNA-damaging agents and in the context of synthetic lethality. This document will detail the molecular interactions, summarize key quantitative data, outline relevant experimental protocols, and provide visual representations of the associated cellular pathways and workflows.

This compound: Potency and Cellular Effects

This compound is a highly potent inhibitor of PARP-1, demonstrating significant biological effects both as a standalone agent and as a chemosensitizer. Its efficacy is rooted in its low nanomolar affinity for the PARP-1 enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound from various preclinical studies.

| Parameter | Value | Cell Line/System | Reference |

| Ki (PARP-1) | < 5 nM | Recombinant Human PARP-1 | [1] |

| IC50 (PARP-1, permeabilized cells) | 29 nM | SW620 | |

| IC50 (PARP-1, intact cells) | 14 nM | SW620 | |

| GI50 (single agent) | 14 µM | A549 (Lung Cancer) | |

| 11.2 µM | LoVo (Colon Cancer) | ||

| 20 µM | SW620 (Colon Cancer) | ||

| 17 µM | 92 J-wt-BRCA1 (Breast Cancer) | ||

| 25 µM | 92 J-sh-BRCA1 (Breast Cancer) | ||

| 14.4 µM | BT474 (Breast Cancer) |

Table 1: Inhibitory constants and growth inhibition values for this compound.

| Chemotherapeutic Agent | Cell Line | MMR Status | Potentiation Factor (PF50) | Reference |

| Temozolomide (B1682018) | HCT-Ch3 | Proficient | 1.5 | [2] |

| A2780 | Proficient | 3.3 | [2] | |

| CP70-ch3 | Proficient | 2.0 | [2] | |

| HCT116 | Deficient | 3.7 | [2] | |

| CP70 | Deficient | 5.2 | [2] | |

| CP70-ch2 | Deficient | 4.8 | [2] | |

| Topotecan | PARP-1+/+ MEFs | Proficient | >3-fold | [1] |

| PARP-1-/- MEFs | Deficient | <1.4-fold | [1] | |

| Camptothecin (B557342) | K562 (Leukemia) | Proficient | 2-fold | [1] |

Table 2: Potentiation of chemotherapeutic agents by this compound. The Potentiation Factor (PF50) is the ratio of the GI50 of the chemotherapeutic agent alone to the GI50 in the presence of this compound.

The Base Excision Repair Pathway and the Role of PARP-1

The Base Excision Repair (BER) pathway is a crucial cellular mechanism for repairing DNA damage from endogenous and exogenous sources, such as oxidation, deamination, and alkylation. This pathway is responsible for correcting small, non-helix-distorting base lesions. PARP-1 plays a critical role in the initial stages of BER, particularly in the detection of and response to single-strand breaks (SSBs), which are common intermediates in this process.

Molecular Steps of Base Excision Repair

-

Damage Recognition and Excision: A DNA glycosylase recognizes and removes the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.[3][4]

-

Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus.[3]

-

PARP-1 Activation and Recruitment: PARP-1 binds to the SSB and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other BER proteins, most notably XRCC1 (X-ray repair cross-complementing protein 1).[5]

-

End Processing and Gap Filling: For short-patch BER, DNA polymerase β (Polβ) removes the 5'-dRP flap and fills the single-nucleotide gap. For long-patch BER, which involves the replacement of 2-10 nucleotides, DNA polymerases δ and ε, along with PCNA, are involved.[6]

-

Ligation: DNA ligase III, in a complex with XRCC1, seals the final nick in the DNA backbone, completing the repair process.[5]

This compound's Mechanism of Action in the BER Pathway

This compound, by inhibiting the catalytic activity of PARP-1, prevents the synthesis of PAR chains at the site of SSBs.[1] This has two major consequences:

-

Impaired Recruitment of Repair Proteins: The absence of PARylation prevents the efficient recruitment of the XRCC1 scaffold and its associated proteins (Polβ, DNA ligase III) to the DNA break.[5]

-

PARP-1 Trapping: The inhibited PARP-1 molecule remains bound to the DNA break, creating a physical obstruction that hinders the subsequent steps of the repair process.

This disruption of BER leads to the accumulation of unrepaired SSBs. When encountered by the replication machinery, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs), ultimately leading to cell death.[1]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's role in the BER pathway.

Sulforhodamine B (SRB) Assay for Cytotoxicity and Growth Inhibition

This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.

Methodology:

-

Cell Seeding: Seed cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.

-

Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include untreated control wells.

-

Cell Fixation: After the incubation period (e.g., 72 hours), gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

-

Staining: Remove the TCA solution and wash the plates five times with slow-running tap water. Allow the plates to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510-540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. The GI50 (concentration causing 50% growth inhibition) can be determined from the dose-response curves.

Measurement of Topoisomerase I-DNA Cleavable Complexes

This assay quantifies the amount of topoisomerase I covalently bound to DNA, which is stabilized by topoisomerase I poisons like camptothecin.

Methodology (based on the ICE assay):

-

Cell Treatment: Treat cells with the topoisomerase I poison (e.g., camptothecin) in the presence or absence of this compound.

-

Cell Lysis: Lyse the cells in a way that preserves the covalent complexes.

-

Cesium Chloride Gradient Centrifugation: Separate the protein-DNA complexes from free protein using cesium chloride buoyant density gradient centrifugation. The dense DNA and covalently attached proteins will pellet, while free proteins will remain in the supernatant.

-

Quantification: The amount of topoisomerase I in the pellet (covalently bound to DNA) and the supernatant (free) can be quantified by immunoblotting using an antibody specific for topoisomerase I.

DNA Single-Strand Break Repair Assay

This assay measures the rate of repair of SSBs induced by a DNA damaging agent.

Methodology (Alkaline Comet Assay Principle):

-

Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., camptothecin) for a short period to induce SSBs.

-

Drug Removal and Repair Incubation: Wash the cells to remove the damaging agent and incubate them in fresh medium for various time points (e.g., 0, 10, 30, 60 minutes) to allow for DNA repair. One set of cells is co-incubated with this compound during the repair period.

-

Cell Embedding and Lysis: Embed the cells in low-melting-point agarose (B213101) on a microscope slide and lyse them under alkaline conditions to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. The negatively charged DNA will migrate towards the anode. DNA with more breaks will be less supercoiled and will migrate further, forming a "comet tail."

-

Visualization and Quantification: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. The rate of repair is determined by the decrease in comet tail length over time. A 62% inhibition of repair by this compound after 10 minutes of camptothecin removal was observed using such a method.[1]

Conclusion

This compound is a potent PARP-1 inhibitor that exerts its primary anticancer effects by disrupting the Base Excision Repair pathway. By preventing the PARP-1-mediated recruitment of essential repair factors and trapping PARP-1 at sites of DNA damage, this compound leads to an accumulation of cytotoxic single-strand breaks. This mechanism not only confers direct cytotoxicity in certain contexts but also significantly potentiates the efficacy of DNA-damaging chemotherapeutics like temozolomide and topoisomerase I poisons. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of PARP inhibitors in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Novel poly(ADP-ribose) polymerase-1 inhibitor, this compound, restores sensitivity to temozolomide in mismatch repair-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Base excision repair | DNA, Mismatch, Glycosylases | Britannica [britannica.com]

- 4. Base excision repair - Wikipedia [en.wikipedia.org]

- 5. Coordination of DNA Single Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Cellular Targets of AG14361: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG14361 is a potent, small-molecule inhibitor primarily targeting Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the cellular response to DNA damage. Its mechanism of action revolves around the inhibition of DNA repair pathways, leading to synthetic lethality in cancer cells with specific genetic vulnerabilities, such as deficiencies in the homologous recombination (HR) pathway. This document provides a comprehensive overview of the cellular targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and workflows. The primary therapeutic action of this compound is not through direct cytotoxicity at low concentrations but through its ability to sensitize cancer cells to DNA-damaging agents and radiation, making it a significant agent in combination therapies.

Primary Cellular Target: PARP-1

The principal cellular target of this compound is Poly(ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway that resolves DNA single-strand breaks (SSBs).[1][2][3] this compound binds to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair factors to the site of damage.

Quantitative Data: Inhibition and Potency

The potency of this compound against PARP-1 and its effect on various cancer cell lines have been quantified through numerous studies. The data below summarizes its inhibition constants (Ki), 50% inhibitory concentrations (IC50), and 50% growth inhibitory concentrations (GI50).

Table 1: this compound Inhibition Constants for PARP-1

| Parameter | Value | Enzyme Source | Notes | Citation |

|---|---|---|---|---|

| Ki | < 5 nM | Not Specified | Potent inhibitor, at least 1000-fold more potent than benzamides. | [1][4][5][6][7] |

| Ki | 6.3 nM | Human PARP-1 | - |[8] |

Table 2: this compound IC50 Values for PARP-1 Activity

| Cell Line | Condition | IC50 | Notes | Citation |

|---|---|---|---|---|

| SW620 | Permeabilized Cells | 29 nM | Measures direct inhibition of PARP-1 activity within the cell. | [5][8][9] |

| SW620 | Intact Cells | 14 nM | Measures PARP-1 inhibition in a live-cell context. |[5][8][9] |

Table 3: this compound GI50 Values in Cancer Cell Lines (Single Agent)

| Cell Line | Cancer Type | GI50 | Notes | Citation |

|---|---|---|---|---|

| A549 | Lung | 14 µM | Shows PARP-1 independent growth inhibition at higher concentrations. | [5][9] |

| LoVo | Colorectal | 11.2 µM | Shows PARP-1 independent growth inhibition at higher concentrations. | [5][9] |

| SW620 | Colorectal | 20 µM | Shows PARP-1 independent growth inhibition at higher concentrations. | [5][9] |

| 92 J-wt-BRCA1 | Breast | 17 µM | - | [5][9] |

| 92 J-sh-BRCA1 | Breast | 25 µM | - | [5][9] |

| PARP-1+/+ MEFs | Mouse Embryonic Fibroblast | 66 µM | Demonstrates low cytotoxicity of this compound alone. | [8] |

| PARP-1-/- MEFs | Mouse Embryonic Fibroblast | 65 µM | Confirms PARP-1 independent growth inhibition at high concentrations. |[8] |

Table 4: this compound-Mediated Chemosensitization

| Cell Line | Sensitizing Agent | Effect | Measurement | Citation |

|---|---|---|---|---|

| PARP-1+/+ MEFs | Topotecan | > 3-fold sensitization | GI50 Reduction | [1][6] |

| K562 | Camptothecin | 2-fold sensitization | Cytotoxicity Increase | [1][6] |

| LoVo | Temozolomide | 5.5-fold potentiation | GI50 Reduction | [10] |

| LoVo | Topotecan | 1.6-fold potentiation | GI50 Reduction | [10] |

| MMR-deficient cells | Temozolomide | 3.7–5.2-fold potentiation | Growth Inhibition |[4] |

Mechanism of Action and Cellular Consequences

Inhibition of DNA Repair and Synthetic Lethality

This compound's therapeutic potential stems from its ability to inhibit PARP-1's role in DNA repair. When SSBs are not repaired by the BER pathway due to PARP-1 inhibition, they can stall and collapse DNA replication forks during S-phase, leading to the formation of more cytotoxic DNA double-strand breaks (DSBs).[2][3]

In normal, healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, many cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway.[2] In these HR-deficient cells, the accumulation of DSBs caused by PARP inhibition cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality .[3]

Caption: this compound inhibits PARP-1 at SSBs, blocking BER and leading to DSB formation.

Caption: PARP inhibition is lethal to cancer cells with deficient HR DNA repair.

Sensitization to Chemotherapy and Radiation

By preventing the repair of DNA damage, this compound significantly enhances the efficacy of DNA-damaging agents.

-

Topoisomerase I Poisons (e.g., Topotecan, Camptothecin): These drugs stabilize the topoisomerase-DNA complex, creating SSBs. This compound prevents the repair of these breaks, increasing the cytotoxic effect. The sensitization is not due to increased topoisomerase I activity but rather a 62% inhibition of DNA repair within 10 minutes after drug removal.[1][6]

-

Alkylating Agents (e.g., Temozolomide): These agents cause DNA lesions that are repaired by the BER pathway. PARP inhibition by this compound blocks this repair, potentiating the drug's effect, especially in mismatch repair (MMR)-deficient cells.[8]

-

Ionizing Radiation: Radiation induces a variety of DNA lesions, including SSBs. This compound inhibits the repair of this damage, leading to radiosensitization.[4][10]

Modulation of NF-κB Signaling

Beyond DNA repair, PARP-1 is also known to function as a co-activator for several transcription factors, including NF-κB. Studies have shown that this compound can suppress TNF-α-stimulated NF-κB activity.[7] By inhibiting PARP-1, this compound can reduce the expression of pro-proliferative and anti-apoptotic genes that are dependent on NF-κB, potentially counteracting chemoresistance.[5][7]

Caption: this compound inhibits PARP-1, a co-activator for NF-κB gene transcription.

Key Experimental Protocols

Sulforhodamine B (SRB) Growth Inhibition Assay

This assay is used to measure drug-induced cytotoxicity and growth inhibition based on the measurement of cellular protein content.

-

Objective: To determine the GI50 of this compound alone or in combination with a cytotoxic agent.

-

Methodology:

-

Cell Plating: Seed cells (e.g., LoVo, PARP-1+/+ MEFs) in 96-well plates at a predetermined optimal density and allow them to attach overnight.

-

Drug Treatment: Add a range of concentrations of this compound, the cytotoxic agent (e.g., topotecan), or a combination of both. Include vehicle-only (e.g., 1% DMSO) controls. A "time zero" plate is fixed immediately to represent the starting cell population.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 5 days for continuous exposure).[1]

-

Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base (pH 10.5).

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth and plot it against drug concentration. The GI50 is determined as the concentration at which growth is inhibited by 50% relative to the control. The potentiation factor (PF50) is calculated as the ratio of the GI50 for the cytotoxic agent alone to the GI50 in combination with this compound.[1]

-

Caption: Workflow for determining chemosensitization using the SRB assay.

PARP-1 Activity Assay in Intact Cells

This assay measures the ability of an inhibitor to block PARP-1 activity in live cells.

-

Objective: To determine the IC50 of this compound for PARP-1 inhibition in intact cells.

-

Methodology:

-

Cell Culture: Grow cells (e.g., SW620) to confluence.

-

Inhibitor Pre-incubation: Treat cells with various concentrations of this compound for 1 hour.

-

DNA Damage Induction: Induce DNA damage to activate PARP-1, for example, using a DNA alkylating agent like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).

-

Cell Permeabilization and Lysis: Permeabilize the cells using a hypotonic buffer containing a non-ionic detergent.

-

PARP Activity Measurement: Measure the incorporation of radiolabeled NAD+ into acid-precipitable material (PAR polymer). This is typically done via scintillation counting.

-

Analysis: Plot the percentage of PARP-1 inhibition against the concentration of this compound. The IC50 is the concentration that causes 50% inhibition of PARP-1 activity.

-

Conclusion

This compound is a highly potent and specific inhibitor of PARP-1. Its primary cellular effect is the disruption of DNA single-strand break repair. This mechanism does not lead to significant single-agent cytotoxicity at therapeutic concentrations but results in powerful sensitization of cancer cells to a broad range of DNA-damaging chemotherapies and radiation. The efficacy of this compound is most pronounced in tumors with underlying DNA repair defects, such as BRCA1/2 mutations, establishing a paradigm of synthetic lethality. Furthermore, its ability to modulate other PARP-1-dependent pathways, such as NF-κB signaling, may contribute to its overall anti-cancer effects. The quantitative data and experimental frameworks presented here underscore the targeted nature of this compound and provide a basis for its continued investigation and development in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Exploiting the Achilles heel of cancer: the therapeutic potential of poly(ADP-ribose) polymerase inhibitors in BRCA2-defective cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting DNA repair: poly (ADP-ribose) polymerase inhibitors - Frey - Translational Cancer Research [tcr.amegroups.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The novel poly(ADP-Ribose) polymerase inhibitor, this compound, sensitizes cells to topoisomerase I poisons by increasing the persistence of DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. caymanchem.com [caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Anticancer chemosensitization and radiosensitization by the novel poly(ADP-ribose) polymerase-1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Anticancer Research on AG14361: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on the anticancer properties of AG14361, a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of early quantitative data, experimental methodologies, and the core signaling pathways involved in this compound's mechanism of action.

Core Mechanism of Action

This compound is a highly potent, tricyclic benzimidazole-based inhibitor of PARP-1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] By inhibiting PARP-1, this compound prevents the recruitment of DNA repair proteins to the site of damage.[3] This leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA synthesis, resulting in the formation of cytotoxic double-strand breaks (DSBs).[3] In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs, this accumulation of DSBs is particularly lethal, a concept known as synthetic lethality.[4][5] Furthermore, early studies demonstrated that this compound's inhibition of PARP-1 sensitizes cancer cells to DNA-damaging agents, such as chemotherapy and radiation, by preventing the repair of induced DNA lesions.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies on this compound.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| PARP-1 Inhibition Constant (Ki) | <5 nM | Purified human PARP-1 | [1] |

| IC50 (Permeabilized Cells) | 29 nM | SW620 | [1] |

| IC50 (Intact Cells) | 14 nM | SW620 | [1] |

| PARP-1 Activity Inhibition (in vivo) | >75% for at least 4 hours | SW620 xenografts | [6][7] |

| PARP-1 Activity Inhibition (at 5 mg/kg, 30 min) | 75% (95% CI = 67% to 83%) | Mouse xenografts | [1] |

| PARP-1 Activity Inhibition (at 15 mg/kg, 30 min) | 90% (95% CI = 89% to 91%) | Mouse xenografts | [1] |

Table 2: Chemosensitization and Radiosensitization Effects of this compound

| Combination Agent | Cell Line | Effect | Fold Increase/Inhibition | Reference |

| Temozolomide | LoVo | Increased antiproliferative activity | 5.5-fold (95% CI = 4.9 to 5.9) | [6][7] |

| Topotecan | LoVo | Increased antiproliferative activity | 1.6-fold (95% CI = 1.3 to 1.9) | [6][7] |

| γ-radiation | LoVo | Inhibited recovery from potentially lethal damage | 73% (95% CI = 48% to 98%) | [6][7] |

| Camptothecin (B557342) | K562 | Sensitization to cytotoxicity | 2-fold | [8][9] |

| Topotecan | PARP-1+/+ MEFs | Sensitization to growth inhibition | >3-fold | [8][10] |

| Topotecan | PARP-1-/- MEFs | Sensitization to growth inhibition | <1.4-fold | [8][10] |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Combination Treatment | Outcome | Reference |

| LoVo | Irinotecan, X-irradiation, or Temozolomide | Two- to threefold increase in tumor growth delay | [6][7] |

| SW620 | Temozolomide | Complete tumor regression | [6][7] |

| BRCA1-/- Mammary Tumors | This compound alone | Partial inhibition of tumor growth | [5] |

Experimental Protocols

Cell Lines and Culture

-

Human Cancer Cell Lines: A549 (non-small cell lung), LoVo (colorectal adenocarcinoma), and SW620 (colorectal adenocarcinoma) were utilized.[6] K562 (human leukemia) cells were also used in some studies.[8]

-

Mouse Embryonic Fibroblasts (MEFs): PARP-1-/- and PARP-1+/+ MEFs were used to investigate the specificity of this compound's effects.[8][9]

-

BRCA-deficient Cells: BRCA1-/- embryonic stem (ES) cells and mammary tumor cells were used to study the synthetic lethal interaction.[5]

-

Culture Conditions: Cells were typically maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and grown in a humidified incubator at 37°C with 5% CO2.

In Vitro Assays

-

Proliferation and Survival Assays: Cell growth and survival were assessed using assays such as the sulforhodamine B (SRB) assay or by cell counting.[10] For chemosensitization studies, cells were exposed to the chemotherapeutic agent with or without this compound for a specified period, followed by a drug-free growth period before assessing cell viability.[10]

-

PARP-1 Activity Assay: The activity of PARP-1 was measured in permeabilized or intact cells.[1] In tumor homogenates from xenograft models, PARP-1 activity was also determined to assess the in vivo efficacy of this compound.[6][7]

-

DNA Strand Break Repair Assay: The effect of this compound on the repair of DNA strand breaks induced by agents like camptothecin was investigated. This involved measuring the persistence of DNA breaks over time after the removal of the damaging agent.[8][9]

-

Clonogenic Assay: The long-term survival of cells after treatment was evaluated using clonogenic assays, where the ability of single cells to form colonies is measured.[5]

In Vivo Xenograft Studies

-

Animal Models: Nude mice were typically used for establishing tumor xenografts.[6]

-

Tumor Implantation: Human cancer cells (e.g., LoVo, SW620) were injected subcutaneously into the flanks of the mice.[6]

-

Treatment Regimen: Once tumors reached a palpable size, mice were treated with this compound (administered intraperitoneally), a chemotherapeutic agent, radiation, or a combination thereof.[6][7]

-

Efficacy Evaluation: Tumor volume was measured regularly using calipers to determine the effect of the treatments on tumor growth.[6] The delay in tumor growth or tumor regression were key endpoints.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in sensitizing cancer cells to DNA damaging agents.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

The early research on this compound firmly established its potential as a potent and specific PARP-1 inhibitor. The in vitro and in vivo studies demonstrated its ability to significantly enhance the efficacy of chemotherapy and radiation therapy in various cancer models.[6][7] This foundational work, highlighting the mechanism of synthetic lethality and chemosensitization, paved the way for the clinical development of PARP inhibitors as a new class of targeted anticancer agents.[11][12] The data and methodologies outlined in this guide provide a comprehensive resource for understanding the initial characterization of this compound's anticancer properties.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 3. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting DNA repair: poly (ADP-ribose) polymerase inhibitors - Frey - Translational Cancer Research [tcr.amegroups.org]

- 5. The Inhibition and Treatment of Breast Cancer with Poly (ADP-ribose) Polymerase (PARP-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer chemosensitization and radiosensitization by the novel poly(ADP-ribose) polymerase-1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The novel poly(ADP-Ribose) polymerase inhibitor, this compound, sensitizes cells to topoisomerase I poisons by increasing the persistence of DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Effect of AG14361 on Topoisomerase I Poisons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the Poly(ADP-ribose) Polymerase (PARP) inhibitor, AG14361, and its synergistic effects with topoisomerase I (Topo I) poisons. This compound potentiates the cytotoxicity of Topo I inhibitors, not by directly enhancing the activity of topoisomerase I, but by inhibiting the PARP-1-dependent base excision repair (BER) pathway. This inhibition leads to the persistence of DNA single-strand breaks (SSBs) induced by Topo I poisons, which are subsequently converted into lethal double-strand breaks (DSBs) during DNA replication, ultimately leading to apoptosis. This guide summarizes key quantitative data, provides detailed experimental protocols for assays relevant to this mechanism, and visually represents the core concepts through signaling pathways and experimental workflows.

Introduction

Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Topoisomerase I poisons, such as camptothecin (B557342) and its analogs (e.g., topotecan), stabilize the covalent complex between Topo I and DNA, preventing the re-ligation of the DNA strand.[1] This leads to an accumulation of SSBs.[1]

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of SSBs through the base excision repair (BER) pathway.[2][3] Upon detection of a SSB, PARP-1 is activated and recruits other DNA repair proteins to the site of damage.[3]

This compound is a potent inhibitor of PARP-1, with a Ki of less than 5 nM.[1][4] By inhibiting PARP-1, this compound prevents the efficient repair of SSBs. When used in combination with a Topo I poison, this compound enhances the persistence of the Topo I-induced SSBs, leading to increased cytotoxicity in cancer cells.[5][6] This synergistic relationship provides a promising avenue for cancer therapy.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound and its potentiation of topoisomerase I poisons.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| PARP-1 Ki | < 5 nM | Cell-free assay | [1][4] |

| PARP-1 Ki | 6.3 nM | Human enzyme | [7] |

| PARP-1 IC50 (permeabilized cells) | 29 nM | SW620 | [1][7] |

| PARP-1 IC50 (intact cells) | 14 nM | SW620 | [1][7] |

| GI50 (this compound alone) | 11.2 µM | LoVo | [1] |

| GI50 (this compound alone) | 14 µM | A549 | [1] |

| GI50 (this compound alone) | 20 µM | SW620 | [1] |

Table 2: Potentiation of Topoisomerase I Poison Cytotoxicity by this compound

| Cell Line | Topoisomerase I Poison | This compound Concentration | Fold Sensitization (GI50) | Reference |

| PARP-1+/+ MEFs | Topotecan | 0.4 µM | > 3-fold | [5][6] |

| PARP-1-/- MEFs | Topotecan | 0.4 µM | < 1.4-fold | [5][6] |

| K562 | Camptothecin | 0.4 µM | ~ 2-fold | [5] |

Table 3: Effect of this compound on Camptothecin-Induced DNA Single-Strand Breaks in K562 Cells

| Treatment | DNA Strand Break Increase (relative to Camptothecin alone) | Reference |

| Camptothecin + this compound (16-hour co-exposure) | 1.2- to 2.4-fold | [5] |

Table 4: Inhibition of DNA Repair by this compound in K562 Cells

| Time After Camptothecin Removal | Inhibition of DNA Repair | Reference |

| 10 minutes | 62% | [5][6] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Sulforhodamine B (SRB) Assay for Cell Viability and Growth Inhibition

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (540 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Add 100 µL of medium containing the desired concentrations of this compound and/or topoisomerase I poison. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 16 hours or 5 days).

-

Cell Fixation: After the incubation period, gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes.

-

Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (wells with medium only) from all readings. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Determine the GI50 (the concentration of drug that inhibits cell growth by 50%) using appropriate software.

Topoisomerase I Cleavable Complex Assay

This assay measures the formation of covalent complexes between topoisomerase I and DNA, which are stabilized by Topo I poisons.

Materials:

-

Cells in culture

-

Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

-

CsCl solution

-

Proteinase K

-

DNA intercalating dye (e.g., ethidium (B1194527) bromide)

-

Ultracentrifuge

-

Slot blot apparatus or similar

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound and/or topoisomerase I poison for the specified time.

-

Cell Lysis: Lyse the cells directly on the culture dish with a lysis buffer containing a strong anionic detergent (e.g., 1% Sarkosyl) to trap the cleavable complexes.

-

DNA Shearing: Shear the genomic DNA by passing the lysate through a 25-gauge needle.

-

Cesium Chloride Gradient Centrifugation: Layer the lysate onto a CsCl step gradient and centrifuge at high speed to separate protein-bound DNA from free protein.

-

Fraction Collection: Collect fractions from the bottom of the tube.

-

Detection of DNA-Protein Complexes: Apply the fractions to a membrane using a slot blot apparatus. Detect the amount of DNA in each fraction using a labeled DNA probe or an intercalating dye. The amount of DNA in the protein-containing fractions is proportional to the number of cleavable complexes.

DNA Single-Strand Break (SSB) Repair Assay (Alkaline Elution)

This assay measures the rate of repair of SSBs by quantifying the rate at which DNA elutes through a filter under denaturing (alkaline) conditions.

Materials:

-

Cells labeled with a radioactive DNA precursor (e.g., [14C]thymidine)

-

Polycarbonate filters (2 µm pore size)

-

Lysis solution (e.g., 2% SDS, 0.1 M glycine, 0.025 M Na2EDTA, pH 10)

-

Eluting solution (e.g., tetrapropylammonium (B79313) hydroxide, 0.1% SDS, 0.02 M EDTA, pH 12.1)

-

Scintillation counter

Protocol:

-

Cell Labeling and Treatment: Pre-label cells with a radioactive DNA precursor. Treat the cells with the topoisomerase I poison with or without this compound for a specified duration.

-

Induction of Repair: To measure repair, remove the drug-containing medium and incubate the cells in fresh medium for various time points.

-

Cell Lysis on Filter: Load the cells onto a polycarbonate filter and lyse them with the lysis solution.

-

Alkaline Elution: Elute the DNA from the filter with the alkaline eluting solution at a constant flow rate. Collect fractions over time.

-

Quantification: Determine the amount of radioactivity in each fraction and on the filter using a scintillation counter. The rate of elution is proportional to the number of SSBs. A faster elution rate indicates more SSBs.

-

Data Analysis: Calculate the percentage of DNA eluted over time. A decrease in the elution rate over the repair incubation time indicates the repair of SSBs.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Signaling pathway of this compound's effect on topoisomerase I poisons.

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Caption: Logical relationship of this compound's potentiation mechanism.

Conclusion

The potent PARP-1 inhibitor this compound effectively sensitizes cancer cells to the cytotoxic effects of topoisomerase I poisons. The mechanism of this synergy is well-defined and relies on the inhibition of PARP-1 mediated base excision repair, leading to an accumulation of cytotoxic DNA lesions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. The continued exploration of combination therapies involving PARP inhibitors and topoisomerase I poisons holds significant promise for the development of more effective cancer treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The novel poly(ADP-Ribose) polymerase inhibitor, this compound, sensitizes cells to topoisomerase I poisons by increasing the persistence of DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

AG14361: A Technical Whitepaper on its Inhibitory Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the poly(ADP-ribose) polymerase (PARP) inhibitor, AG14361. It details its inhibitory constants, the experimental methodologies used for their determination, and the core signaling pathways through which it exerts its effects.

Quantitative Inhibitory Data

This compound is a potent inhibitor of PARP-1, demonstrating low nanomolar efficacy in enzymatic and cellular assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Enzyme/Cell Type | Reference |

| Ki | <5 nM | Recombinant Human PARP-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Ki | 6.3 nM | Human PARP-1 | --INVALID-LINK-- |

| Parameter | Value (nM) | Cell Line | Condition | Reference |

| IC50 | 29 | SW620 | Permeabilized | --INVALID-LINK--, --INVALID-LINK-- |

| IC50 | 14 | SW620 | Intact | --INVALID-LINK--, --INVALID-LINK-- |

| GI50 | 14,000 | A549 | - | --INVALID-LINK-- |

| GI50 | 11,200 | LoVo | - | --INVALID-LINK-- |

| GI50 | 20,000 | SW620 | - | --INVALID-LINK-- |

Experimental Protocols

The determination of the inhibitory constants of this compound involves both enzymatic and cell-based assays. Below are detailed methodologies representative of those used to characterize PARP inhibitors.

PARP-1 Enzyme Inhibition Assay (Ki Determination)

This protocol outlines a standard method for determining the Ki value of a PARP-1 inhibitor in a cell-free system.

Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified PARP-1.

Principle: This assay quantifies the incorporation of a labeled NAD+ substrate onto histone proteins by PARP-1. The reduction in signal in the presence of the inhibitor is used to calculate its potency. A common method is a colorimetric ELISA-based assay.

Materials:

-

Recombinant Human PARP-1

-

Activated DNA (e.g., calf thymus DNA)

-

Histone-coated microplate

-

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), biotinylated

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Wash Buffer (e.g., PBS with Tween-20)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB Substrate

-

Stop Solution (e.g., 1M H2SO4)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of PARP-1 enzyme, activated DNA, and biotinylated NAD+.

-

Assay Reaction: a. To the wells of the histone-coated microplate, add the assay buffer. b. Add the serially diluted this compound to the respective wells. c. Add the PARP-1 enzyme and activated DNA mixture to all wells except the blank. d. Initiate the reaction by adding biotinylated NAD+ to all wells. e. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: a. Wash the plate multiple times with wash buffer to remove unbound reagents. b. Add Streptavidin-HRP conjugate to each well and incubate. c. Wash the plate again to remove unbound conjugate. d. Add TMB substrate and incubate until a color change is observed. e. Stop the reaction by adding the stop solution.

-

Data Analysis: a. Measure the absorbance at 450 nm using a microplate reader. b. Plot the absorbance against the log of the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve using non-linear regression. d. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the Km of the enzyme for its substrate (NAD+).

Cellular PARP Inhibition Assay (IC50 Determination)

This protocol describes a method to measure the inhibition of PARP activity by this compound within intact or permeabilized cells.

Objective: To determine the concentration of this compound required to inhibit 50% of PARP activity in a cellular context.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The level of poly(ADP-ribosyl)ation (PAR) is then quantified in the presence of varying concentrations of the inhibitor.

Materials:

-

Human cancer cell line (e.g., SW620)

-

Cell culture medium and supplements

-

This compound

-

DNA damaging agent (e.g., H2O2 or MNNG)

-

Permeabilization buffer (if using permeabilized cells)

-

Lysis buffer

-

Primary antibody against PAR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

-

Alternatively, an ELISA-based kit for cellular PARP activity.

Procedure:

-

Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere. b. Treat the cells with serial dilutions of this compound for a specified pre-incubation time. c. Induce DNA damage by adding a DNA damaging agent for a short period.

-

Cell Lysis: a. Wash the cells with cold PBS. b. Lyse the cells using an appropriate lysis buffer to extract cellular proteins. c. Determine the protein concentration of each lysate.

-

PAR Detection (Western Blot): a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and then incubate with a primary antibody specific for PAR. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system. f. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

-

Data Analysis: a. Quantify the band intensities for PAR and the loading control. b. Normalize the PAR signal to the loading control. c. Plot the normalized PAR signal against the log of the this compound concentration. d. Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways

This compound's primary mechanism of action is the inhibition of PARP-1, a key enzyme in the DNA damage response (DDR).

PARP-1 in Base Excision Repair (BER)

PARP-1 is a critical first responder to DNA single-strand breaks (SSBs). Upon detection of an SSB, PARP-1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA Ligase III, and DNA Polymerase β, to the site of damage, facilitating the repair of the SSB through the Base Excision Repair (BER) pathway.

Mechanism of Action of this compound and Synthetic Lethality

This compound acts as a competitive inhibitor of PARP-1, binding to the nicotinamide binding pocket of the enzyme's catalytic domain, thereby preventing the synthesis of PAR. This inhibition has two major consequences:

-

Inhibition of BER: The recruitment of the BER machinery to SSBs is prevented, leading to the accumulation of unrepaired SSBs.

-

PARP Trapping: this compound not only inhibits the catalytic activity of PARP-1 but also traps it on the DNA at the site of the break. This trapped PARP-1-DNA complex is a physical impediment to DNA replication.

When a replication fork encounters an unrepaired SSB or a trapped PARP-1 complex, the fork collapses, leading to the formation of a more cytotoxic double-strand break (DSB).